molecular formula C16H13BrO3 B10890186 4-Bromophenacyl phenylacetate

4-Bromophenacyl phenylacetate

Cat. No.: B10890186
M. Wt: 333.18 g/mol
InChI Key: BVJBATBMLPUUGI-UHFFFAOYSA-N
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Description

4-Bromophenacyl phenylacetate is an organic compound with the molecular formula C17H15BrO3 It is a derivative of phenylacetic acid, where a bromine atom is substituted at the para position of the phenyl ring, and the phenylacetic acid is esterified with phenacyl bromide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenacyl phenylacetate typically involves the esterification of 4-bromophenylacetic acid with phenacyl bromide. One common method is the Fischer esterification, where 4-bromophenylacetic acid is refluxed with phenacyl bromide in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenacyl phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Acids and Bases: For ester hydrolysis, strong acids like hydrochloric acid or strong bases like sodium hydroxide are used.

    Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or chromium trioxide are employed.

    Reducing Agents: For reduction reactions, agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Hydrolysis Products: 4-Bromophenylacetic acid and phenacyl alcohol.

    Oxidation Products: Corresponding ketones.

    Reduction Products: Corresponding alcohols.

Scientific Research Applications

4-Bromophenacyl phenylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromophenacyl phenylacetate involves its interaction with specific molecular targets. The bromine atom and phenacyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways . The ester bond can also undergo hydrolysis, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic Acid: A precursor in the synthesis of 4-Bromophenacyl phenylacetate, it shares similar reactivity but lacks the ester functionality.

    Phenacyl Bromide: Another precursor, it is more reactive due to the presence of the bromine atom on the phenacyl group.

    Phenylacetic Acid: The parent compound, it lacks the bromine substitution and ester functionality, making it less reactive.

Uniqueness

This compound is unique due to the presence of both the bromine atom and the ester functionality, which confer distinct reactivity and binding properties. This makes it a valuable compound in synthetic and medicinal chemistry, offering versatility in various chemical transformations and biological interactions.

Properties

Molecular Formula

C16H13BrO3

Molecular Weight

333.18 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-phenylacetate

InChI

InChI=1S/C16H13BrO3/c17-14-8-6-13(7-9-14)15(18)11-20-16(19)10-12-4-2-1-3-5-12/h1-9H,10-11H2

InChI Key

BVJBATBMLPUUGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OCC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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